molecular formula C19H24N4O B2527960 N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2195878-92-1

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2527960
CAS RN: 2195878-92-1
M. Wt: 324.428
InChI Key: YEFGNIPFCZXIEK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as DMPP, is a chemical compound that has been studied for its potential use in scientific research. DMPP is a piperidine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Skeletal Muscle Sodium Channel Blockers

Analogues of tocainide, including 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have been designed as voltage-gated skeletal muscle sodium channel blockers. These compounds showed marked increases in potency and use-dependent block compared to tocainide, suggesting potential applications in conditions like myotonia or muscle spasticity (Catalano et al., 2008).

CB1 Cannabinoid Receptor Antagonists

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. The molecular interaction and conformational analysis of this compound provided insights into the structural requirements for binding to CB1 receptors, highlighting potential therapeutic applications in treating disorders related to CB1 receptor dysregulation (Shim et al., 2002).

Polyamide Materials

Research into polyamides incorporating various structural units, such as theophylline and thymine, indicates a methodology for synthesizing novel materials with potential applications in biotechnology and materials science. The solubility and molecular weight characteristics of these polyamides suggest their use in creating new polymers with specific properties (Hattori & Kinoshita, 1979).

Antimicrobial Agents

The synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their evaluation for antimicrobial activity demonstrate the potential of piperazine derivatives as antimicrobial agents. The structural features of these compounds contribute to their activity against a range of bacterial and fungal pathogens, indicating a route for the development of new antimicrobial drugs (Babu et al., 2015).

Neurotransmitter Release and Reuptake Inhibitors

Studies on diphenylbutylpiperazinepyridyl derivatives have explored their effects on the release and reuptake of neurotransmitters like serotonin, noradrenaline, and dopamine. The compounds exhibit potent inhibition of uptake and can modulate neurotransmitter levels in the brain, suggesting applications in treating neurological disorders such as depression or ADHD (Pettersson, 1995).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-13-6-8-17(11-14(13)2)20-19(24)16-5-4-10-23(12-16)18-9-7-15(3)21-22-18/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFGNIPFCZXIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

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